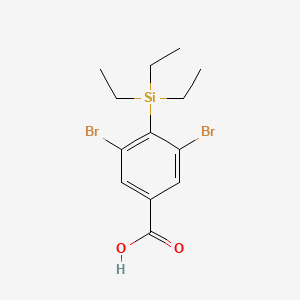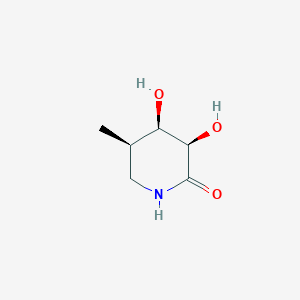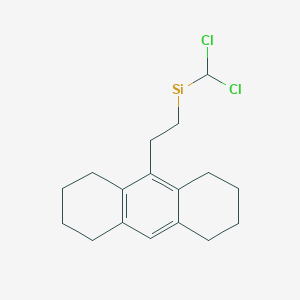![molecular formula C24H48N4O6 B12590691 2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate CAS No. 351197-46-1](/img/structure/B12590691.png)
2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate typically involves multiple steps:
Initial Reaction: The reaction between dimethylamine and ethylene oxide forms 2-[2-(dimethylamino)ethoxy]ethanol.
Intermediate Formation: This intermediate is then reacted with a suitable isocyanate to form the carbamate linkage.
Final Product:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions is common to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate undergoes various chemical reactions:
Oxidation: The tertiary amine groups can be oxidized to form N-oxides.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and thiolates are employed.
Major Products
Oxidation: N-oxides of the tertiary amine groups.
Reduction: Primary and secondary amines.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate has diverse applications in scientific research:
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
351197-46-1 |
|---|---|
Fórmula molecular |
C24H48N4O6 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]ethyl N-[3-[[2-[2-(dimethylamino)ethoxy]ethoxycarbonylamino]methyl]-3,5,5-trimethylcyclohexyl]carbamate |
InChI |
InChI=1S/C24H48N4O6/c1-23(2)16-20(26-22(30)34-15-13-32-11-9-28(6)7)17-24(3,18-23)19-25-21(29)33-14-12-31-10-8-27(4)5/h20H,8-19H2,1-7H3,(H,25,29)(H,26,30) |
Clave InChI |
ALANNFAXTFZBEG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)CNC(=O)OCCOCCN(C)C)NC(=O)OCCOCCN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)

![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
![N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide](/img/structure/B12590634.png)
![2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol](/img/structure/B12590635.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12590643.png)

![2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590673.png)
![{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12590681.png)

